molecular formula C8H9NO2 B1419532 6-Ethoxypyridine-2-carbaldehyde CAS No. 85259-47-8

6-Ethoxypyridine-2-carbaldehyde

Cat. No. B1419532
CAS RN: 85259-47-8
M. Wt: 151.16 g/mol
InChI Key: WRWZDKXPVBFYLO-UHFFFAOYSA-N
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Description

6-Ethoxypyridine-2-carbaldehyde (6-EPCA) is an important organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a range of experiments and is especially useful in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds structurally related to 6-Ethoxypyridine-2-carbaldehyde are widely used in organic synthesis. For instance, Suzuki et al. (2004) described a total synthesis of 1-methoxycanthin-6-one, highlighting the utility of related compounds in synthesizing complex organic structures, such as the canthin-6-one skeleton, which is significant in natural product synthesis (Suzuki et al., 2004).

Photophysical Properties

Research on compounds like 1-hydroxypyrene-2-carbaldehyde (HP) and 1-methoxypyrene-2-carbaldehyde (MP) by Yin et al. (2016) explored their photophysical properties, providing a basis for understanding how 6-Ethoxypyridine-2-carbaldehyde might behave under similar conditions. Such studies are crucial for applications in material science and optoelectronics, where the photophysical properties of compounds are leveraged for advanced functionalities (Yin et al., 2016).

DNA-binding and Antioxidant Activities

The DNA-binding properties and antioxidant activities of lanthanide complexes with compounds similar to 6-Ethoxypyridine-2-carbaldehyde have been investigated, as shown in a study by Wang et al. (2009). Such research indicates potential biomedical applications, where these compounds could play roles in therapeutics and diagnostics (Wang et al., 2009).

Material Science and Supramolecular Chemistry

Research on compounds like 6-Bromopyridine-2-carbaldehyde has provided insights into their use as building blocks in supramolecular chemistry and as ligands for transition metal catalysts. Studies such as those by Brito et al. (2023) help in understanding the structural and vibrational spectra of these compounds, which is vital for their application in creating complex materials with desired properties (Brito et al., 2023).

Chemical Sensing

Liu and Yang (2018) developed a novel sensor based on a chromone-derived Schiff-base for the detection of Al(III) ions, showcasing the potential of similar compounds in environmental monitoring and analytical chemistry. Such sensors can offer high sensitivity and selectivity for specific metal ions, which is crucial for detecting trace amounts of metals in various samples (Liu & Yang, 2018).

properties

IUPAC Name

6-ethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8-5-3-4-7(6-10)9-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWZDKXPVBFYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665485
Record name 6-Ethoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxypyridine-2-carbaldehyde

CAS RN

85259-47-8
Record name 6-Ethoxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85259-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DMSO (0.50 mL, 6.4 mmol) in CH2Cl2 (10 mL) was added dropwise to a solution of oxalyl chloride (2M in CH2Cl2, 3.1 mL, 6.1 mmol) in CH2Cl2 (20 mL) at −60° C. The resulting mixture was stirred at −60° C. for 10 minutes. (6-Ethoxy-pyridin-2-yl)-methanol (0.85 g, 5.6 mmol) in CH2Cl2 (5 mL) and DMSO (4 mL) was added dropwise. The mixture was stirred at −60° C. for 3 h, and was then allowed to warm to −20° C. and Et3N (6 mL) was added. The resulting solution was stirred at ambient temperature for 40 minutes. Water was added and the mixture was extracted with CH2Cl2. The organic phase was washed with brine, dried (Na2SO4), and concentrated. Diethyl ether was added to the residue and insoluble material was removed by filtration. The filtrate was concentrated to yield the title compound (0.60 g) in 70% yield as a solid. This crude product was used in the next step without further purification.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Yield
70%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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